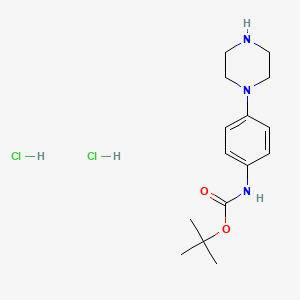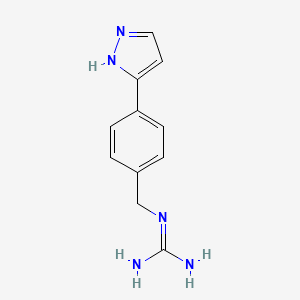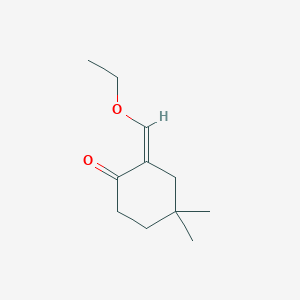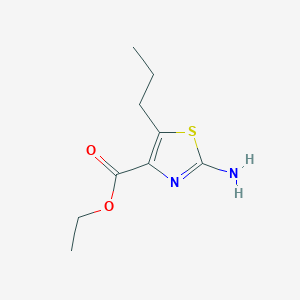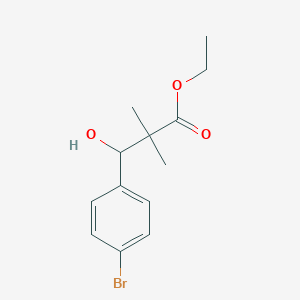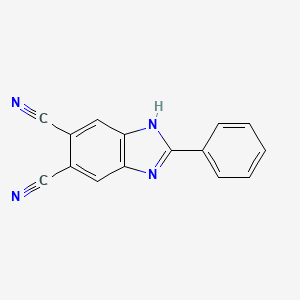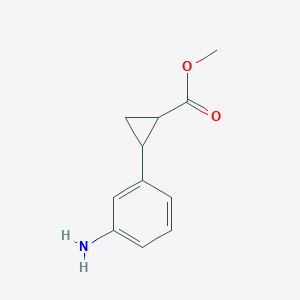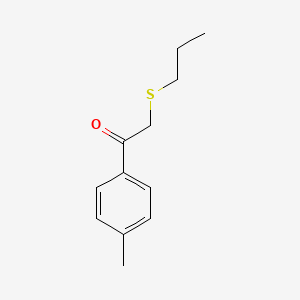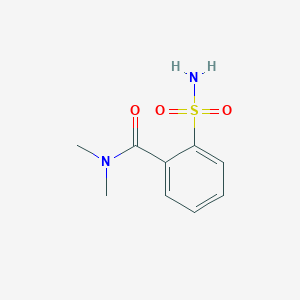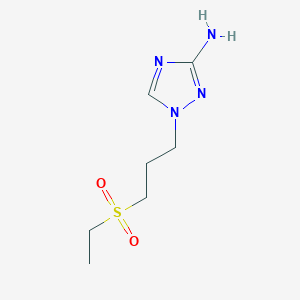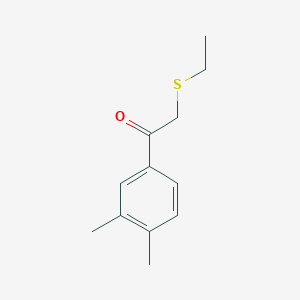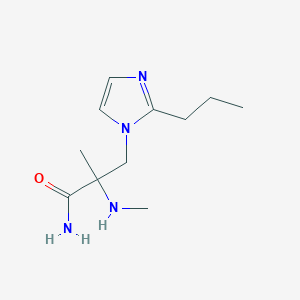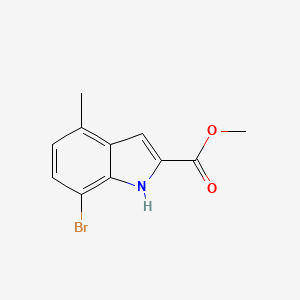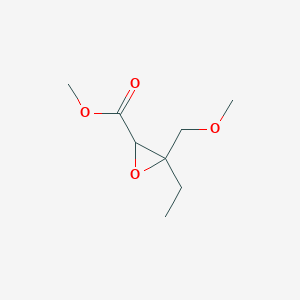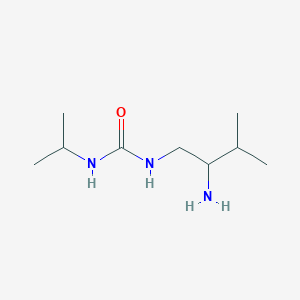
1-(2-Amino-3-methylbutyl)-3-isopropylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-amino-3-methylbutyl)-1-(propan-2-yl)urea is an organic compound with a complex structure It is characterized by the presence of an amino group, a methyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-amino-3-methylbutyl)-1-(propan-2-yl)urea typically involves the reaction of 2-amino-3-methylbutylamine with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-amino-3-methylbutylamine+isopropyl isocyanate→3-(2-amino-3-methylbutyl)-1-(propan-2-yl)urea
Industrial Production Methods
In an industrial setting, the production of 3-(2-amino-3-methylbutyl)-1-(propan-2-yl)urea may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of catalysts and purification techniques, such as recrystallization, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-amino-3-methylbutyl)-1-(propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The urea moiety can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in the formation of various substituted urea derivatives.
Scientific Research Applications
3-(2-amino-3-methylbutyl)-1-(propan-2-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-amino-3-methylbutyl)-1-(propan-2-yl)urea involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The urea moiety can also interact with enzymes, potentially inhibiting their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-2-methylpropanoic acid
- 3-methyl-2-[methyl(propan-2-yl)amino]butanoic acid
Uniqueness
3-(2-amino-3-methylbutyl)-1-(propan-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H21N3O |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1-(2-amino-3-methylbutyl)-3-propan-2-ylurea |
InChI |
InChI=1S/C9H21N3O/c1-6(2)8(10)5-11-9(13)12-7(3)4/h6-8H,5,10H2,1-4H3,(H2,11,12,13) |
InChI Key |
VUTXDKJNJNGXMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CNC(=O)NC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


